N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves the reaction of ethoxymethyl thiadiazole with a fluorophenyl ethyl derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like triethylamine, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, thereby inhibiting the proliferation of both bacterial and cancer cells . The compound may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other thiadiazole derivatives, such as:
- N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
- N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
- 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications . The unique combination of the ethoxymethyl and fluorophenyl groups in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C18H21FN4O3S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21FN4O3S/c1-2-26-11-15-21-22-18(27-15)20-17(25)13-9-16(24)23(10-13)8-7-12-3-5-14(19)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,20,22,25) |
InChI Key |
FGFLRSLJEUEKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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